pentyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate
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Overview
Description
Pentyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate is a complex organic compound that features a benzothiazole moiety, a pyrrole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with a suitable diketone to form the benzothiazole ring. This is followed by the formation of the pyrrole ring through a cyclization reaction. The final step involves esterification with pentanol to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the pyrrole ring can be reduced to form alcohol derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted benzothiazole compounds .
Scientific Research Applications
Pentyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the benzothiazole moiety.
Medicine: Explored for its potential anti-tubercular activity.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of pentyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . The compound may also interact with other molecular pathways, leading to its antimicrobial and anti-tubercular effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Pentyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate is unique due to its combination of a benzothiazole moiety and a pyrrole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development .
Properties
IUPAC Name |
pentyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-2-3-6-13-29-23(28)15-9-11-16(12-10-15)26-14-18(27)20(21(26)24)22-25-17-7-4-5-8-19(17)30-22/h4-5,7-12H,2-3,6,13-14,24H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYZTFJTGZCJCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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